molecular formula C6H9N5OS B327020 2-((4,6-Diaminopyrimidin-2-yl)thio)acetamide

2-((4,6-Diaminopyrimidin-2-yl)thio)acetamide

Cat. No.: B327020
M. Wt: 199.24 g/mol
InChI Key: GIDKNVGNRGBGSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4,6-Diaminopyrimidin-2-yl)thio)acetamide is a chemical compound with the molecular formula C6H9N5OS and a molecular weight of 199.23 g/mol It is characterized by the presence of a pyrimidine ring substituted with amino groups at positions 4 and 6, and a sulfanylacetamide group at position 2

Preparation Methods

The synthesis of 2-((4,6-Diaminopyrimidin-2-yl)thio)acetamide typically involves the reaction of 4,6-diamino-2-mercaptopyrimidine with chloroacetamide under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or water, at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .

Chemical Reactions Analysis

2-((4,6-Diaminopyrimidin-2-yl)thio)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.

    Substitution: The amino groups on the pyrimidine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions.

Scientific Research Applications

2-((4,6-Diaminopyrimidin-2-yl)thio)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((4,6-Diaminopyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in antimicrobial research, the compound may inhibit key enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

2-((4,6-Diaminopyrimidin-2-yl)thio)acetamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C6H9N5OS

Molecular Weight

199.24 g/mol

IUPAC Name

2-(4,6-diaminopyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C6H9N5OS/c7-3-1-4(8)11-6(10-3)13-2-5(9)12/h1H,2H2,(H2,9,12)(H4,7,8,10,11)

InChI Key

GIDKNVGNRGBGSX-UHFFFAOYSA-N

SMILES

C1=C(N=C(N=C1N)SCC(=O)N)N

Canonical SMILES

C1=C(N=C(N=C1N)SCC(=O)N)N

Origin of Product

United States

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